Methyl 3-[(5-nitropyridin-2-yl)thio]propanoate
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Overview
Description
Methyl 3-[(5-nitropyridin-2-yl)thio]propanoate is a chemical compound with the molecular formula C9H10N2O4S and a molecular weight of 242.25 g/mol . It is characterized by the presence of a nitropyridine ring attached to a thioester group, making it a valuable intermediate in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(5-nitropyridin-2-yl)thio]propanoate typically involves the reaction of 5-nitropyridine-2-thiol with methyl 3-bromopropanoate under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(5-nitropyridin-2-yl)thio]propanoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The thioester group can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles like amines or alcohols, basic or acidic conditions depending on the nucleophile.
Major Products Formed
Reduction: Methyl 3-[(5-aminopyridin-2-yl)thio]propanoate.
Substitution: Various substituted thioesters depending on the nucleophile used.
Scientific Research Applications
Methyl 3-[(5-nitropyridin-2-yl)thio]propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-[(5-nitropyridin-2-yl)thio]propanoate involves its reactive functional groups. The nitro group can undergo reduction to form an amino group, which can then participate in various biochemical interactions. The thioester group is also reactive and can form covalent bonds with nucleophiles, making it useful in biochemical assays and drug design .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-[(5-aminopyridin-2-yl)thio]propanoate: Similar structure but with an amino group instead of a nitro group.
Ethyl 3-[(5-nitropyridin-2-yl)thio]propanoate: Similar structure but with an ethyl ester instead of a methyl ester.
Uniqueness
Methyl 3-[(5-nitropyridin-2-yl)thio]propanoate is unique due to the presence of both a nitro group and a thioester group, which confer distinct reactivity and potential for diverse applications in research and industry .
Properties
IUPAC Name |
methyl 3-(5-nitropyridin-2-yl)sulfanylpropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4S/c1-15-9(12)4-5-16-8-3-2-7(6-10-8)11(13)14/h2-3,6H,4-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJNUQALOFBVOJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCSC1=NC=C(C=C1)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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